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molecular formula C7H12O2 B3266764 Cyclohexyl formate CAS No. 4351-54-6

Cyclohexyl formate

Cat. No. B3266764
M. Wt: 128.17 g/mol
InChI Key: VUXKVKAHWOVIDN-UHFFFAOYSA-N
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Patent
US05475158

Procedure details

Using a procedure analogous to that employed in Example 1, 1.28 g of cyclohexyl formate, 2.70 g of water, and 0.5 g of sulfonated polytetrafluoroethylene were heated at 110° C. over a period of 2 h. Following homogenization of the liquid phase there were obtained, in addition to unconverted cyclohexyl formate, 75.8 mol % of cyclohexanol. The only by-product formed was cyclohexene in a concentration of 0.9 mol %.
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
polytetrafluoroethylene
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:2]>O>[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:2].[CH:4]1([OH:3])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
C(=O)OC1CCCCC1
Step Two
Name
polytetrafluoroethylene
Quantity
0.5 g
Type
reactant
Smiles
FC(C(F)(F)[*:1])(F)[*:2]
Step Three
Name
Quantity
2.7 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)OC1CCCCC1
Name
Type
product
Smiles
C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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